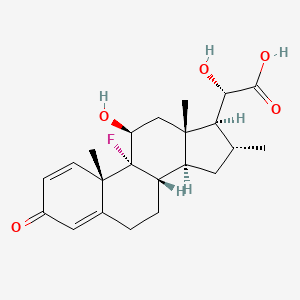

(11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of corticosteroid, which are a class of steroid hormones that are produced in the adrenal cortex of vertebrates . Corticosteroids are involved in a wide range of physiological systems such as stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic chemistry reactions. For example, the synthesis of dexamethasone, a type of corticosteroid, involves multiple steps including fluorination, hydroxylation, and oxidation .Molecular Structure Analysis

The molecular structure of corticosteroids typically includes three cyclohexane rings and one cyclopentane ring . The exact structure of “(11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Corticosteroids can undergo a variety of chemical reactions. For example, they can be metabolized in the liver through various pathways involving oxidation and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid” would depend on its exact molecular structure. Properties such as solubility, melting point, and boiling point could be predicted based on its structure .Scientific Research Applications

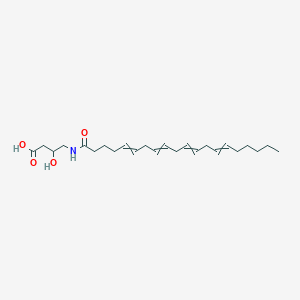

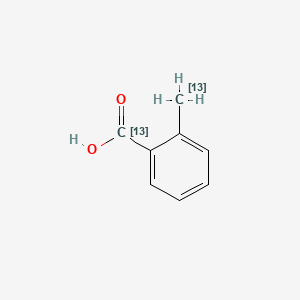

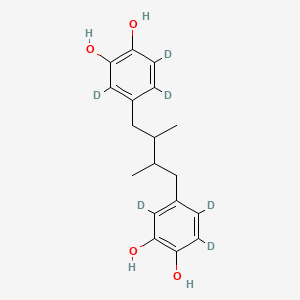

Phenolic Acids and Health Implications

Phenolic compounds, like syringic and chlorogenic acids, demonstrate a broad spectrum of therapeutic applications, including antioxidant, antimicrobial, and anti-inflammatory effects, which may have implications for managing diabetes, cardiovascular diseases, and cancer. These compounds, synthesized via the shikimic acid pathway in plants, modulate enzyme activity, protein dynamics, and transcription factors involved in various diseases, offering potential for biomedical applications and industrial use in bioremediation and photocatalytic ozonation (Cheemanapalli et al., 2018)(Cheemanapalli et al., 2018); (Jesús Santana-Gálvez et al., 2017)(Jesús Santana-Gálvez et al., 2017).

Environmental Studies and Bioengineering

In the context of environmental studies, research on fluorinated alternatives to long-chain perfluoroalkyl substances addresses the challenges of identifying safe replacements for industrial applications. This highlights the importance of chemical identities and environmental risk assessments for fluorinated substances used in various commercial and consumer products (Zhanyun Wang et al., 2013)(Zhanyun Wang et al., 2013).

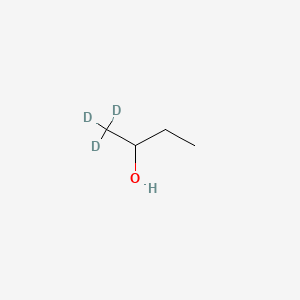

Polyhydroxyalkanoates (PHAs) represent another area of bioengineering, showcasing biodegradable polymers synthesized by microorganisms for applications in biocompatible materials and renewable resources. Understanding PHAs' biosynthesis and commercialization challenges sheds light on their potential in replacing petroleum-based plastics (A. Amara, 2010)(A. Amara, 2010).

Mechanism of Action

Safety and Hazards

Corticosteroids are generally safe for use but can have side effects especially with long-term use. These can include osteoporosis, muscle weakness, and an increased risk of infection . Specific safety and hazard information for “(11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid” would need to be determined through laboratory testing.

Future Directions

properties

IUPAC Name |

(2S)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-11-8-15-14-5-4-12-9-13(24)6-7-21(12,3)22(14,23)16(25)10-20(15,2)17(11)18(26)19(27)28/h6-7,9,11,14-18,25-26H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14+,15+,16+,17-,18+,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKVIEIIBMZQOC-MCYIGWNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(C(=O)O)O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1[C@@H](C(=O)O)O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747802 |

Source

|

| Record name | (11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50764-02-8 |

Source

|

| Record name | (11beta,16alpha)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B585215.png)